N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride
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Overview
Description
N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is a chemical compound with the molecular formula C19H26ClNO. It is known for its unique structure, which includes a biphenyl group linked to a pentyl chain, further connected to an amine group. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the reaction of biphenyl with an appropriate alkyl halide under basic conditions to form the biphenyl ether.
Alkylation: The biphenyl ether is then subjected to alkylation with a suitable alkyl halide to introduce the pentyl chain.
Amination: The resulting intermediate is then reacted with methylamine to introduce the N-methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group allows for strong binding interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(5-(2-phenoxy)pentyl)amine hydrochloride
- N-Methyl-N-(5-(2-naphthyloxy)pentyl)amine hydrochloride
- N-Methyl-N-(5-(2-anisyl)pentyl)amine hydrochloride
Uniqueness
N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced stability and binding affinity compared to similar compounds with single aromatic rings. This structural feature makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Properties
IUPAC Name |
N-methyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-14-8-3-9-15-20-18-13-7-6-12-17(18)16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJHVDKLGPPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154961 |
Source
|
Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125849-20-9 |
Source
|
Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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